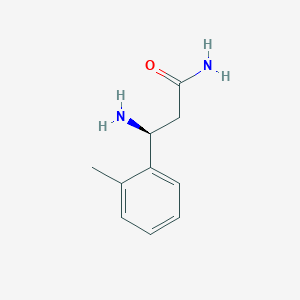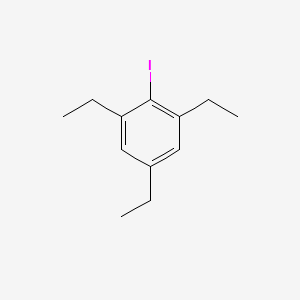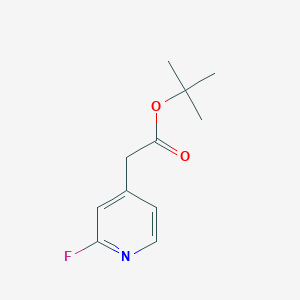
4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile is a synthetic organic compound that features a pyrazole ring substituted with an amino and bromo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amination: The bromo-substituted pyrazole is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Attachment of the butanenitrile moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 2,2-dimethylbutanenitrile under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium thiolate (NaSR), sodium azide (NaN3), or alkoxides (RO-).
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrogen-substituted pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid: This compound features a similar pyrazole ring with amino and bromo substitutions but differs in the attached propanoic acid moiety.
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)butane-1-sulfonic acid: This compound also has a similar pyrazole ring but includes a butane-1-sulfonic acid group.
Uniqueness
4-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile is unique due to its specific substitution pattern and the presence of the dimethylbutanenitrile moiety, which can impart distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C9H13BrN4 |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
4-(3-amino-4-bromopyrazol-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C9H13BrN4/c1-9(2,6-11)3-4-14-5-7(10)8(12)13-14/h5H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
QMHGSHVGTFEDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=C(C(=N1)N)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13064105.png)




![Methyl 7-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13064159.png)



![[1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol](/img/structure/B13064179.png)

![3-[2-(Trifluoromethoxy)phenyl]azetidin-3-ol](/img/structure/B13064185.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide](/img/structure/B13064188.png)

